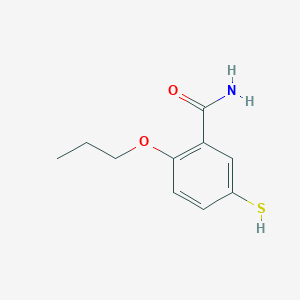

2-Propoxy-5-sulfanylbenzamide

Cat. No. B8601466

Key on ui cas rn:

61627-17-6

M. Wt: 211.28 g/mol

InChI Key: UDZGWFXTLPDNOE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04039544

Procedure details

Finely powdered 5-chlorosulphonyl-2-propoxybenzamide (3.0 g.; prepared from the product described in Reference Example 1) was added to a mixture of concentrated sulphuric acid (12 ml.), water (25 ml.) and ethanol (25 ml.) at -20° C. The mixture was allowed to warm to -5° C. with stirring, and then powdered zinc (6 g.) was added at such a rate that the temperature did not exceed 0° C. After stirring at between -5° C. and +5° C. for 90 minutes, then at room temperature for 90 minutes, water (50 ml.) was added and the resulting dark suspension was finally heated to boiling for approximately 75 minutes, distilling off a mixture of ethanol and water. When the temperature at the distillation head reached 96° C., distillation was stopped and the residue was cooled to room temperature. The precipitated solid was then extracted with chloroform (3 × 25 ml.). The chloroform extract was filtered to remove any remaining zinc, washed with water (2 × 10 ml.) and dried over sodium sulphate. Removal of the solvent gave an off-white solid which was recrystallised from ethanol at -30° C., to give slightly impure 2-propoxy-5-mercaptobenzamide (1.3 g.). This material was sufficiently pure for use in the next stage. Purer 2-propoxy-5-mercaptobenzamide (0.8 g.), m.p. 108° - 111° C., was obtained by further recrystallisation from a small amount of ethanol (only cooling to 0° C. instead of to -30° C.).

Identifiers

|

REACTION_CXSMILES

|

Cl[S:2]([C:5]1[CH:6]=[CH:7][C:8]([O:14][CH2:15][CH2:16][CH3:17])=[C:9]([CH:13]=1)[C:10]([NH2:12])=[O:11])(=O)=O.S(=O)(=O)(O)O.C(O)C>[Zn].O>[CH2:15]([O:14][C:8]1[CH:7]=[CH:6][C:5]([SH:2])=[CH:13][C:9]=1[C:10]([NH2:12])=[O:11])[CH2:16][CH3:17]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClS(=O)(=O)C=1C=CC(=C(C(=O)N)C1)OCCC

|

Step Two

|

Name

|

|

|

Quantity

|

12 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Four

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared from the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 0° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring at between -5° C. and +5° C. for 90 minutes

|

|

Duration

|

90 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting dark suspension was finally heated

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to boiling for approximately 75 minutes

|

|

Duration

|

75 min

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilling off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture of ethanol and water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 96° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the residue was cooled to room temperature

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The precipitated solid was then extracted with chloroform (3 × 25 ml.)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The chloroform extract

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any remaining zinc

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (2 × 10 ml.)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave an off-white solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recrystallised from ethanol at -30° C.

|

Outcomes

Product

Details

Reaction Time |

90 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)OC1=C(C(=O)N)C=C(C=C1)S

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.3 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |